2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, including the bromination of precursor compounds and the formation of imine and ester linkages. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Common reagents used in the synthesis include bromine, formamide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and cyclopropyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino}methyl]phenol
- 2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE
Uniqueness
The uniqueness of 2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE lies in its specific structural features, such as the presence of multiple bromine atoms and the cyclopropyl group, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C30H21Br3N2O3 |
---|---|
Molecular Weight |
697.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C30H21Br3N2O3/c31-22-15-19(27(26(33)16-22)38-29(37)23-13-7-8-14-25(23)32)18-34-35-28(36)24-17-30(24,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-16,18,24H,17H2,(H,35,36)/b34-18+ |
InChI Key |
FRJZJRNFLDKWBG-FABQOPTDSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)OC(=O)C5=CC=CC=C5Br |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C(=CC(=C4)Br)Br)OC(=O)C5=CC=CC=C5Br |
Origin of Product |
United States |
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